molecular formula C16H12ClNO3S B2904706 2-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 803703-33-5

2-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No. B2904706
CAS RN: 803703-33-5
M. Wt: 333.79
InChI Key: SIKWFYGKLRLLER-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile (hereafter referred to as 2-CSPP) is a synthetic compound that has been studied for its potential applications in scientific research. It is an organosulfur compound composed of a chlorophenylsulfonyl group linked to a 4-methoxyphenylprop-2-enenitrile group, and is a white solid at room temperature. It has a molecular weight of 368.3 g/mol and a melting point of 82-84°C. 2-CSPP is soluble in water and other organic solvents, making it an ideal compound for laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds similar to the one have been used in the synthesis of various heterocyclic structures, such as pyrrolo[2,1-a]quinolines, pyrrolo[2,1-a]phthalazines, and indolizines. These structures are often important in medicinal chemistry for their biological activities .

Domino Annulation Reactions

Another application could be in domino annulation reactions where such compounds act as C2 synthons to create epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . These reactions are valuable for constructing complex molecular architectures in organic synthesis.

Pharmaceutical Synthesis

Related compounds have been used in the synthesis of pharmaceuticals like rilpivirine, an antiretroviral medication used to treat HIV/AIDS . This suggests that your compound could potentially be used in the synthesis of similar therapeutic agents.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKWFYGKLRLLER-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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